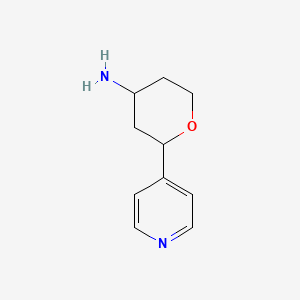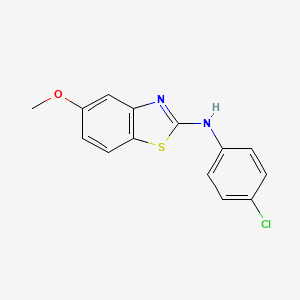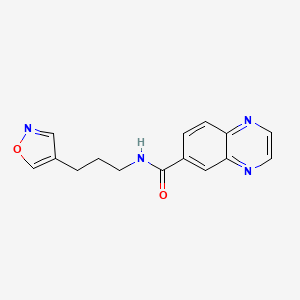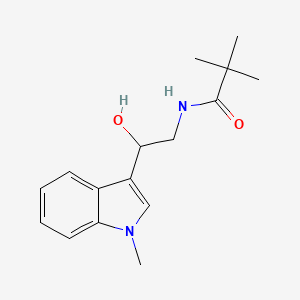
2-(Pyridin-4-yl)oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Pyridin-4-yl)oxan-4-amine” is a chemical compound with the IUPAC name (2R,4R)-2-(pyridin-3-yl)tetrahydro-2H-pyran-4-amine . It has a molecular weight of 178.23 . The compound is stored at a temperature of 4°C and is in the form of a liquid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H14N2O/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6,11H2/t9-,10-/m1/s1 . This compound and its derivatives have been studied using classical molecular simulation methods .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 178.23 . More specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
The role of pyridine and its derivatives in facilitating various synthetic pathways is significant. For instance, the use of organic dyes like Eosin Y as photoredox catalysts in the presence of molecular oxygen has been explored to afford good yields of 2,4,6-triarylpyridines from aryl ketones and benzyl amines, showcasing the utility of pyridine derivatives in synthesizing complex organic molecules (Rajendra S Rohokale, B. Koenig, D. Dhavale, 2016). Additionally, cyclic amines have been shown to undergo redox-annulations with α,β-unsaturated carbonyl compounds, highlighting the versatility of pyridine derivatives in organic transformations (Y. Kang, Matthew T. Richers, Conrad H. Sawicki, D. Seidel, 2015).
Material Science
In the realm of material science, conducting copolymers based on pyridine derivatives have been explored for their electrochromic properties. A study on the centrosymmetric polymer precursor 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine and its copolymer with EDOT has revealed the potential for fabricating multicolored electrochromic devices, demonstrating the application of pyridine derivatives in developing advanced materials with tunable properties (Ibrahim Yagmur, M. Ak, Ayşe Bayrakçeken, 2013).
Coordination Chemistry
Pyridine derivatives also play a crucial role in coordination chemistry, where they act as versatile ligands for constructing metal complexes with diverse functionalities. This has implications for areas ranging from luminescent materials for biological sensing to catalysts for chemical transformations. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been highlighted for their use in synthesizing luminescent lanthanide compounds and iron complexes exhibiting unusual properties (M. Halcrow, 2005).
Catalysis
The catalytic applications of pyridine derivatives extend to the efficient synthesis of N-(pyridine-2-yl)amides from aldehydes and 2-aminopyridines, employing environmentally benign protocols under mild conditions. This underscores the potential of pyridine derivatives in green chemistry and sustainable processes (Om P. S. Patel, D. Anand, R. Maurya, P. Yadav, 2015).
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
While specific future directions for “2-(Pyridin-4-yl)oxan-4-amine” are not available, related compounds have been studied for their potential use in non-linear optics . Additionally, the synthesis and therapeutic potential of related pyrido compounds have been reviewed, indicating ongoing interest in this class of compounds .
Propriétés
IUPAC Name |
2-pyridin-4-yloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-2,4-5,9-10H,3,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMFZAJVJWFJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2838697.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2838702.png)

![6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2838705.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone](/img/structure/B2838707.png)

![4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2838710.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2838711.png)

![3-heptyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2838717.png)
![ethyl 4-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2838718.png)
